Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound characterized by the presence of both ester and ketone functional groups. It appears as a solid, typically in the form of colorless or white crystals. This compound is soluble in various organic solvents such as ethanol, dichloromethane, and n-propanol, but has limited solubility in water .
Mechanism of Action
Target of Action
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound . .
Biochemical Pathways
It’s known that the compound can be used as an intermediate in organic synthesis , which suggests it may participate in various biochemical reactions.
Pharmacokinetics
It’s known that the compound is soluble in some organic solvents such as ethanol, dichloromethane, and propanol, but has low solubility in water . This could potentially affect its bioavailability.
Result of Action
As an intermediate in organic synthesis , it’s likely that the compound participates in various chemical reactions, leading to the formation of different products.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, the compound should be stored away from sources of ignition and oxidizing agents , suggesting that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate primarily involves chemical synthesis. A common method includes the oxidation of pyrrolidine to form 2-oxopyrrolidine, followed by methylation and subsequent reaction with methyl formate to yield the target compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar chemical reactions but optimized for higher yields and efficiency. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of optical materials and other specialized chemicals.
Comparison with Similar Compounds
- Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Pyrrolidine-2-one derivatives
Comparison: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its solubility and stability, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLKVGYPYLXMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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